molecular formula C14H9NO4S B1594475 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide CAS No. 51762-93-7

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

Cat. No.: B1594475
CAS No.: 51762-93-7
M. Wt: 287.29 g/mol
InChI Key: NECFGXHWUOZZSE-UHFFFAOYSA-N
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Description

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a chemical compound with the molecular formula C14H9NO4S and a molecular weight of 287.29 g/mol . It is known for its unique structure, which includes a thioxanthene core with a carboxamide group and two dioxide groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the Thioxanthene Core: This step involves the cyclization of suitable precursors to form the thioxanthene core.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines or amides.

    Oxidation to Form Dioxide Groups: The final step involves the oxidation of the thioxanthene core to introduce the dioxide groups.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity.

Chemical Reactions Analysis

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced to form thioxanthene derivatives with lower oxidation states.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both carboxamide and dioxide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

9,10,10-trioxothioxanthene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECFGXHWUOZZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327815
Record name 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-93-7
Record name MLS000756729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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